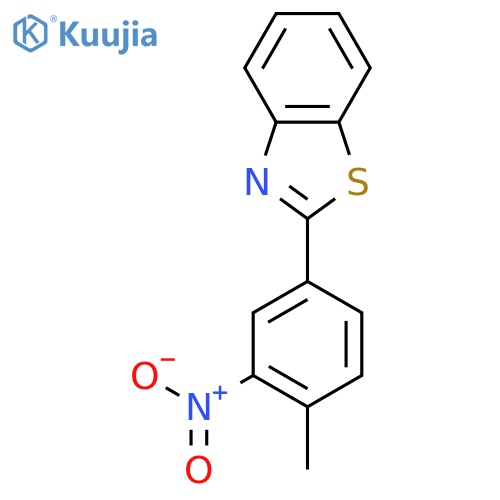

Cas no 339220-39-2 (Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)

339220-39-2 structure

商品名:Benzothiazole, 2-(4-methyl-3-nitrophenyl)-

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzothiazole, 2-(4-methyl-3-nitrophenyl)-

- STK346625

- SR-01000508102

- SCHEMBL12687416

- SR-01000508102-1

- 339220-39-2

- AKOS001711258

- 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole

- 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole

- CS-0364595

-

- インチ: InChI=1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3

- InChIKey: QZVRMRGLSGKAQI-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 270.0464

- どういたいしつりょう: 270.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- PSA: 56.03

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A118575-5g |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |

339220-39-2 | 97% | 5g |

$461.0 | 2024-04-19 | |

| Chemenu | CM518429-1g |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |

339220-39-2 | 97% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435265-5g |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |

339220-39-2 | 97% | 5g |

¥3998.00 | 2024-05-18 | |

| Chemenu | CM518429-5g |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |

339220-39-2 | 97% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435265-1g |

2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole |

339220-39-2 | 97% | 1g |

¥1335.00 | 2024-05-18 |

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

339220-39-2 (Benzothiazole, 2-(4-methyl-3-nitrophenyl)-) 関連製品

- 22868-34-4(2-(4-nitrophenyl)-1,3-benzothiazole)

- 38338-23-7(Benzothiazole,6-nitro-2-phenyl-)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:339220-39-2)Benzothiazole, 2-(4-methyl-3-nitrophenyl)-

清らかである:99%

はかる:5g

価格 ($):415.0